![molecular formula C9H12ClN B096865 Cinnamylamine hydrochloride CAS No. 17480-08-9](/img/structure/B96865.png)
Cinnamylamine hydrochloride
Overview
Description
Cinnamylamine hydrochloride is not directly mentioned in the provided papers; however, the papers do discuss various cinnamyl derivatives and related compounds. These derivatives are of significant interest due to their potential biological activities and applications in the synthesis of pharmaceuticals. For instance, cinnamyl alcohol is used in the synthesis of 6-chloropurine N,O-nucleoside analogues, which have been evaluated for their metabolic and apoptotic activity . Cinnamycin, a peptide related to cinnamyl derivatives, has been studied for its immunopotentiating properties and its specific binding to phosphatidylethanolamine (PE), a component of bacterial cell membranes . Additionally, cinnamamide derivatives have been synthesized and evaluated for their antifungal and insecticidal activities .
Synthesis Analysis
The synthesis of cinnamyl derivatives involves various chemical reactions. For example, cinnamyl alcohol undergoes an ene reaction with nitrosocarbonyl mesitylene to produce isoxazolidine derivatives . Another synthesis route involves the reaction of cinnamic acid with thionyl chloride to produce cinnamyl chloride, which is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)cinnamamide . Furthermore, the synthesis of (E)-3,3-diaryl and (E)-3-aryl-3-aryloxy allylamines and allylalcohols from trans-cinnamyl chloride and alcohol has been described, showcasing the versatility of cinnamyl derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of cinnamycin, a cinnamyl-related peptide, complexed with lysophosphatidylethanolamine has been determined by 1H-NMR, revealing a cylindrical shape and a hydrophobic pocket that binds specifically to the head group of the ligand . The structure and dynamics of cinnamycin–lipid complexes have been further elucidated using molecular dynamics simulations, which show the selective binding of cinnamycin to PE lipids through an extensive hydrogen-bonding network .
Chemical Reactions Analysis
Cinnamyl derivatives participate in various chemical reactions. The ene reaction of cinnamyl alcohol with nitrosocarbonyl mesitylene is one such example . The oxidative Mizoroki–Heck reaction of unprotected cinnamylamines has been performed at ambient temperature under air, highlighting the reactivity of cinnamylamines in carbon-carbon bond-forming reactions . Additionally, a domino Rh-catalyzed hydroformylation-double cyclization of o-amino cinnamyl derivatives has been developed, which is applicable to the syntheses of alkaloid drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamyl derivatives and related compounds are influenced by their molecular structure. The specific binding of cinnamycin to PE is characterized by a large binding constant and is influenced by the length of the PE fatty acid chains . The thermodynamic parameters of complex formation between cinnamycin and PE have been measured, revealing insights into the binding mechanism, which includes hydrophobic interactions and entropy-enthalpy compensation . The binding affinity and reaction enthalpy vary with temperature and the PE chain length, indicating the importance of the lipid environment in the binding process .
Scientific Research Applications
Enzyme Research
Cinnamylamine hydrochloride has been studied for its interactions with enzymes. Williams, Lawson, and Backwell (1988) explored its use as a substrate for monoamine oxidases A and B in mitochondria, highlighting its oxidation properties and potential use in sensitive assays for these enzymes (Williams, Lawson, & Backwell, 1988).
Antitumor Effects
Shin et al. (2007) synthesized cinnamyl compounds related to 2'-hydroxycinnamaldehyde and found that one derivative inhibited the growth of human cancer cells and a human colon tumor xenograft in mice (Shin et al., 2007).
Chemical Synthesis
Pedrosa et al. (2006) reported on the methoxyselenenylation of cinnamylamines, exploring the regio- and diastereoselective formation of these compounds, which are useful in chemical synthesis (Pedrosa, Andrés, Mendiguchía, & Nieto, 2006).
Peptide Antibiotic Research
Machaidze, Ziegler, and Seelig (2002) studied Ro 09-0198 (cinnamycin), a peptide antibiotic, for its specific binding to phosphatidylethanolamine, highlighting its potential applications in membrane studies and cell biology (Machaidze, Ziegler, & Seelig, 2002).
Corrosion Inhibition
Priya, Muralidharan, and Subramania (2008) investigated cinnamylamine derivatives as inhibitors against carbon steel corrosion, demonstrating their potential in industrial applications (Priya, Muralidharan, & Subramania, 2008).
Catalysis Research
Segobia, Trasarti, and Apesteguía (2015) explored the use of cinnamylamine in the hydrogenation of cinnamonitrile, highlighting its role in catalytic processes (Segobia, Trasarti, & Apesteguía, 2015).
Polymer-Supported Synthesis
Leikoski et al. (2013) used cinnamylamine in the Heck reaction with aryl iodides on Wang resin, demonstrating its utility in solid-phase organic synthesis (Leikoski et al., 2013).
Lantibiotic Biosynthesis
Ökesli, Cooper, Fogle, and van der Donk (2011) investigated the post-translational modifications of cinnamycin, a lantibiotic, which could provide insights into peptide biosynthesis and protein engineering (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Beta-Adrenergic Receptor Research
Sawa et al. (2005) studied cinnamylamine-based compounds for their potential as beta-adrenergic receptor agonists, contributing to pharmacological research (Sawa et al., 2005).
properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-KQGICBIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylamine hydrochloride | |
CAS RN |
5586-89-0, 17480-08-9 | |
Record name | Cinnamylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamylamine hydrochloride, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.